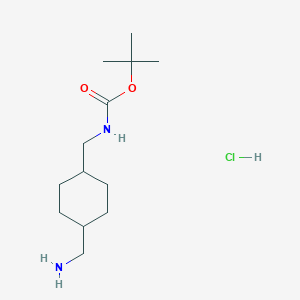

Boc-1,4-cis-damch HCl

Description

Significance as a Versatile Chemical Intermediate

Boc-1,4-cis-diaminomethylcyclohexane hydrochloride is a bifunctional organic molecule characterized by a cyclohexane (B81311) ring with two cis-oriented aminomethyl groups at the 1 and 4 positions. One of these amino groups is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial as it allows for selective chemical reactions at the unprotected amine, while the other remains shielded. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The versatility of Boc-1,4-cis-damch HCl stems from the presence of both a reactive primary amine and a protected primary amine. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. This differential reactivity is a cornerstone of its utility, enabling chemists to introduce different functionalities sequentially onto the cyclohexane scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 203306-83-6 |

| Molecular Formula | C13H27ClN2O2 |

| Molecular Weight | 278.82 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

The data in this table is compiled from various chemical suppliers. iris-biotech.de3wpharm.com

Overview of Applications in Organic Synthesis and Pharmaceutical Sciences Research

The primary application of this compound lies in its role as a building block in organic synthesis. The free amino group can undergo a variety of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Coupling Reactions: Participation in peptide bond formation or other coupling chemistries.

Once the desired modification has been made at the free amine, the Boc group can be removed to liberate the second primary amine for further functionalization. This sequential approach is invaluable in the synthesis of complex molecules with well-defined architectures.

In the realm of pharmaceutical sciences, diamine-containing structures are of significant interest due to their ability to interact with biological targets such as enzymes and receptors. The rigid cyclohexane core of this compound provides a defined spatial arrangement for the two amino groups, which can be crucial for optimizing binding interactions with a biological target. Researchers can utilize this scaffold to synthesize libraries of compounds for drug discovery programs, exploring how different substituents at the amino positions affect biological activity.

Context within Diamine and Polyamine Chemistry Research

This compound is a prominent member of the family of cyclic diamines. iris-biotech.deiris-biotech.de The study of diamines and polyamines is a significant area of chemical research due to their widespread presence in biological systems and their utility as ligands in coordination chemistry and catalysis. issuu.com

Polyamines at physiological pH are polycations that can bind to anionic macromolecules like DNA and RNA, influencing their structure and function. issuu.com The defined stereochemistry of this compound, with its cis-configuration, provides a rigid and predictable platform for investigating these interactions. The ability to selectively functionalize the two amino groups allows for the synthesis of sophisticated molecular probes to study the biological roles of polyamines.

Furthermore, diamines are well-established as ligands for transition metals. The chelate effect, where a ligand binds to a metal ion through two or more donor atoms, leads to the formation of stable metal complexes. The cis-arrangement of the aminomethyl groups in this compound is well-suited for forming such chelate complexes, making it a valuable precursor for the synthesis of novel catalysts and metal-based therapeutics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYCYGZIZJGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Boc 1,4 Cis Diaminomethylcyclohexane Hydrochloride

Established Synthetic Routes and Strategies

The synthesis of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride originates from 1,4-bis(aminomethyl)cyclohexane. The industrial production of 1,4-bis(aminomethyl)cyclohexane typically involves the catalytic hydrogenation of terephthalonitrile (B52192) or p-xylylenediamine. These processes generally yield a mixture of cis and trans isomers.

One common route is the hydrogenation of terephthalonitrile, which can be performed using various catalysts under high pressure. For instance, hydrogenation in ethanol (B145695) at pressures around 500 psi has been reported, though this can lead to the formation of byproducts. prepchem.com Another established method is the catalytic hydrogenation of p-xylylenediamine.

The isomeric ratio of cis- to trans-1,4-bis(aminomethyl)cyclohexane is a critical aspect of the synthesis, as it influences the properties of downstream products like polyamides and polyurethanes. Research has shown that specific catalytic systems can influence this ratio. For example, the hydrogenation of 1,4-phenylenediamine using a ruthenium catalyst on a mesoporous carbon support, with isopropanol (B130326) as the solvent and LiOH as a promoter, has been shown to produce a cis-rich mixture with a trans-to-cis molar ratio of approximately 35:65. researchgate.net

The separation of the cis and trans isomers can be challenging. One reported method involves the fractional crystallization of the dihydrochloride (B599025) salts in a methanol (B129727) solution. google.com Additionally, processes have been developed to isomerize the cis-isomer to the thermodynamically more stable trans-isomer, often to meet the demands of polymer applications where a high trans content is desirable. google.comgoogle.com

Selective Protection and Deprotection of Amine Functionalities

Given the presence of two primary amine groups in 1,4-cis-diaminomethylcyclohexane, selective protection is crucial for its use as a building block in more complex molecules.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. The mono-Boc protection of symmetrical diamines like 1,4-cis-diaminomethylcyclohexane presents a challenge due to the similar reactivity of the two amine groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) often leads to a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct.

To achieve selective mono-protection, one of the amine groups can be temporarily deactivated. A common strategy involves the protonation of one amine group with one equivalent of an acid, such as hydrochloric acid (HCl). The resulting ammonium (B1175870) salt is less nucleophilic than the free amine, directing the Boc-anhydride to react preferentially with the unprotected amine. This method has been shown to be effective for various diamines.

The general procedure involves dissolving the diamine in a suitable solvent, such as methanol, and adding one equivalent of HCl. After allowing the mixture to equilibrate, one equivalent of (Boc)₂O is added. The reaction yields the mono-Boc-protected diamine, which can then be isolated.

The removal of the Boc group is typically accomplished under acidic conditions. A widely used and efficient method for this deprotection is the use of a solution of hydrogen chloride in dioxane. A 4M solution of HCl in dioxane is a common reagent for this purpose.

The deprotection reaction is generally fast and clean, often proceeding to completion at room temperature within a short period. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which is then trapped by a nucleophile. The other products are the free amine (as its hydrochloride salt) and carbon dioxide. This protocol is known for its selectivity, as it can deprotect N-Boc groups in the presence of other acid-labile groups like tert-butyl esters and ethers under controlled conditions.

Stereoselective Synthesis and Isomeric Control

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is a critical feature of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride, influencing its three-dimensional structure and how it interacts with other molecules.

As previously mentioned, the catalytic hydrogenation of aromatic precursors typically yields a mixture of cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane. The formation of a cis-rich mixture can be favored under certain catalytic conditions, such as the use of specific ruthenium catalysts. researchgate.net

The separation of these isomers is a key step in obtaining the pure cis-isomer required for the synthesis of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride. Fractional crystallization of their salts is a viable, though potentially laborious, method. google.com Industrial efforts have often focused on the isomerization of the cis isomer to the trans isomer, which is often the more desired product for polymerization. This isomerization can be achieved by heating in the presence of a base, such as sodium amide. google.com

The following table summarizes the isomeric outcomes of different synthetic approaches:

Table 1: Isomeric Outcomes of 1,4-bis(aminomethyl)cyclohexane Synthesis| Starting Material | Catalyst/Conditions | Predominant Isomer |

|---|---|---|

| Terephthalonitrile | Various hydrogenation catalysts | Mixture of cis and trans |

| p-Xylylenediamine | Various hydrogenation catalysts | Mixture of cis and trans |

| 1,4-Phenylenediamine | Ru on mesoporous carbon, LiOH | Cis-rich mixture |

Chiral diamines are valuable building blocks in asymmetric synthesis, often serving as ligands for metal catalysts or as organocatalysts themselves. While there is extensive literature on the applications of chiral C₂-symmetric diamines like trans-1,2-diaminocyclohexane, the use of derivatives of cis-1,4-bis(aminomethyl)cyclohexane (B146450) in asymmetric synthesis is not as well-documented.

The cis-relationship of the two aminomethyl groups in this molecule means it does not possess the C₂-symmetry that is often a feature of highly effective chiral ligands. However, its rigid cyclohexane backbone and the presence of two primary amines offer potential for its use as a scaffold for the synthesis of novel chiral ligands or organocatalysts. For instance, derivatization of the two amine groups with chiral auxiliaries could lead to new classes of ligands with unique stereochemical properties.

While specific examples of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride in asymmetric catalysis are not prominent in the literature, the broader field of chiral diamine catalysis suggests potential avenues for its application. Chiral bisoxazolines and bisimidazolines, for example, are effective ligands in a variety of metal-catalyzed asymmetric reactions, and it is conceivable that analogous structures could be synthesized from cis-1,4-bis(aminomethyl)cyclohexane. beilstein-journals.org The development of such applications would depend on the successful synthesis and, if necessary, resolution of chiral derivatives of this diamine.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of Boc-1,4-cis-diaminomethylcyclohexane hydrochloride, a crucial building block in medicinal chemistry, necessitates a carefully optimized reaction pathway to maximize yield and ensure high purity. The primary challenge in this synthesis lies in achieving selective mono-N-Boc protection of the precursor, cis-1,4-bis(aminomethyl)cyclohexane, thereby preventing the formation of the di-Boc protected byproduct and other impurities. Research into the selective Boc protection of symmetrical diamines has led to the development of robust methodologies that can be effectively applied to this specific synthesis.

A key strategy for achieving high selectivity in the mono-Boc protection of diamines is the in situ formation of the mono-hydrochloride salt of the diamine substrate. This approach leverages the principle of deactivating one of the two chemically equivalent amino groups by protonation. With one amine group effectively "protected" as its ammonium salt, the remaining free amine group is available to react with the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O). This "one-pot" procedure has been shown to significantly enhance the yield of the desired mono-protected product while minimizing the formation of the di-protected species. bioorg.orgresearchgate.net

The optimization of this process involves a systematic investigation of several critical reaction parameters, including the choice of acid for mono-protonation, the solvent system, reaction temperature, and the stoichiometry of the reagents. While specific optimization data for Boc-1,4-cis-diaminomethylcyclohexane hydrochloride is not extensively detailed in publicly available literature, the general principles and findings from studies on analogous cyclic diamines provide a clear framework for achieving high yield and purity.

Influence of Key Reaction Parameters:

Acidic Agent: The choice of the acidic agent for the in situ mono-protonation is critical. Gaseous hydrogen chloride (HCl) dissolved in an appropriate solvent is a common choice. researchgate.net Alternatively, reagents that generate HCl in situ, such as chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂), can be used, offering easier handling and more precise stoichiometry. scielo.org.mx The use of one molar equivalent of the acid relative to the diamine is crucial for maximizing the concentration of the mono-protonated species.

Solvent: The solvent system plays a significant role in the reaction's efficiency. Protic solvents like methanol are often employed as they can readily dissolve the diamine and its hydrochloride salt. bioorg.orgresearchgate.net The solubility of the reagents and intermediates is a key factor in ensuring a homogeneous reaction mixture and facilitating the reaction.

Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. scielo.org.mx Lower temperatures are often preferred during the addition of the acid and di-tert-butyl dicarbonate to control the exothermic nature of the reaction and minimize potential side reactions.

Stoichiometry and Addition Order: The sequential addition of reagents is a cornerstone of this methodology. The diamine is first treated with one equivalent of the acid to allow for the formation of the mono-hydrochloride salt. Following this, one equivalent of di-tert-butyl dicarbonate is introduced. This controlled addition sequence is vital for achieving high selectivity for the mono-Boc protected product.

The following tables, based on findings for the structurally related trans-cyclohexane-1,2-diamine, illustrate the impact of the choice of the in situ HCl source on the reaction yield.

Table 1: Effect of In Situ HCl Source on the Yield of Mono-Boc Protected trans-Cyclohexane-1,2-diamine

| Entry | HCl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Me₃SiCl | Methanol | 0 to RT | 1 | 66 |

| 2 | SOCl₂ | Methanol | -20 to RT | 1 | 41 |

Data adapted from studies on a structurally analogous compound.

Table 2: Yields of Mono-Boc Protected Diamines Using the In Situ Mono-protonation Strategy

| Diamine Substrate | Product | Yield (%) | Purity (%) |

| trans-Cyclohexane-1,2-diamine | tert-Butyl (2-aminocyclohexyl)carbamate | 66 | >99 |

| 1,2-Diphenylethane-1,2-diamine | tert-Butyl (1,2-diphenyl-2-aminoethyl)carbamate | 45 | 93 |

| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 72 | >99 |

| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 19 | >99 |

This table showcases the applicability of the methodology to various diamines, with data derived from studies on analogous compounds.

Following the selective mono-Boc protection, the resulting Boc-1,4-cis-diaminomethylcyclohexane is typically isolated and purified. The final step involves the formation of the hydrochloride salt, which is often achieved by treating the purified free base with a solution of hydrogen chloride in a suitable solvent, such as dioxane or diethyl ether. This not only provides the desired salt form but can also serve as a final purification step, as the hydrochloride salt often exhibits good crystallinity, facilitating its isolation in high purity.

Conformational Analysis and Structural Investigations of Boc 1,4 Cis Diaminomethylcyclohexane Hydrochloride and Its Analogs

Cyclohexane (B81311) Ring Conformations and Dynamics

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5° and where all C-H bonds on adjacent carbons are perfectly staggered. pressbooks.pub This conformation is highly flexible and can undergo a "ring flip" or "chair interconversion," a process where one chair form converts into another. During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. bldpharm.com

Besides the chair, other less stable conformations exist, including the boat , twist-boat , and half-chair conformations. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is more stable than the pure boat form as it partially relieves these interactions. nih.gov While the energy barrier to chair-chair interconversion is low (around 10 kcal/mol), the chair conformation is significantly more stable than the twist-boat (by about 5.5 kcal/mol), and at room temperature, over 99.9% of cyclohexane molecules exist in the chair form. wikipedia.org

However, for certain substitution patterns, particularly with bulky cis-1,4-substituents, the energy difference between the chair and twist-boat conformations can decrease, making the twist-boat a significantly populated conformer. nih.govnih.gov

Influence of Substituents on Molecular Conformation

When substituents are present on the cyclohexane ring, their size and position significantly influence the conformational equilibrium. Substituents generally prefer the more spacious equatorial position to avoid steric repulsion with other axial atoms. libretexts.org This repulsion, known as 1,3-diaxial interaction , occurs between an axial substituent and the two axial hydrogens on the same side of the ring. researchgate.net

In cis-1,4-disubstituted cyclohexanes, the two substituents are on the same side of the ring. This arrangement necessitates that in any chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e). spcmc.ac.inlibretexts.org Through a ring flip, the molecule converts to an equatorial-axial (e,a) conformation.

For Boc-1,4-cis-damch HCl, the two substituents are the Boc-aminomethyl group (-CH₂NHBoc) and the aminomethyl hydrochloride group (-CH₂NH₃⁺Cl⁻). These two chair conformers are not energetically equivalent. The equilibrium will favor the conformer where the sterically larger group occupies the equatorial position. libretexts.org

The steric demand of a substituent is quantified by its A-value , which represents the free energy difference (in kcal/mol) between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A larger A-value signifies a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.79 |

| -CH(CH₃)₂ (Isopropyl) | 2.21 |

| -C(CH₃)₃ (tert-Butyl) | ~4.7-4.9 |

| -NH₂ | 1.23-1.7 |

| -CO₂H | 1.4 |

The tert-butoxycarbonyl (Boc) group is known to be exceptionally bulky, comparable to a tert-butyl group. Therefore, the -CH₂NHBoc substituent is expected to have a large A-value and a strong preference for the equatorial position to minimize severe 1,3-diaxial interactions. The aminomethyl hydrochloride group, while also sizable, is likely less sterically demanding than the Boc-protected group. Consequently, the conformational equilibrium for this compound is expected to strongly favor the chair conformation where the -CH₂NHBoc group is equatorial and the -CH₂NH₃⁺Cl⁻ group is axial .

Spectroscopic Techniques for Conformational Elucidation

The precise conformation of cyclohexane derivatives in both solution and solid states can be determined using various spectroscopic and analytical techniques.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. libretexts.org For cyclohexane derivatives, the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons are highly dependent on their axial or equatorial orientation.

Axial protons typically resonate at a higher field (lower ppm) than equatorial protons in the same environment. The magnitude of the vicinal coupling constant between adjacent protons (³JHH) is dictated by the dihedral angle between them. Axial-axial couplings (³J_ax,ax) are typically large (10–13 Hz) due to a ~180° dihedral angle, while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2–5 Hz).

In the case of this compound, a low-temperature ¹H NMR experiment could potentially "freeze out" the chair-chair interconversion, allowing for the observation of distinct signals for the axial and equatorial protons of the major conformer. The observation of large coupling constants for the proton on the carbon bearing the axial substituent would confirm the predicted conformational preference. Studies on analogous bulky cis-1,4-disubstituted systems, such as cis-1,4-di-tert-butylcyclohexane, have successfully used low-temperature ¹³C NMR to identify and characterize both chair and twist-boat conformations in solution. nih.govnih.gov

X-ray crystallography provides unambiguous information about the molecular structure and conformation in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, confirming the exact conformation adopted by the molecule in the crystal lattice.

While a crystal structure for this compound is not publicly available, studies on related compounds provide valuable insights. For instance, the X-ray crystal structure of cis-1,4-diaminocyclohexanetetrachloroplatinum(IV) revealed that the cis-1,4-diaminocyclohexane ligand is forced into a twist-boat conformation upon chelating to the platinum center. This demonstrates that for cis-1,4-disubstituted cyclohexanes, non-chair conformations can be adopted, particularly when constrained by factors like metal chelation, which can introduce significant strain.

Molecular Modeling and Computational Approaches to Conformational Studies

In the absence of direct experimental data, molecular modeling and computational chemistry serve as powerful predictive tools. nih.gov Methods such as Molecular Mechanics (e.g., MM3, MM4) and quantum mechanical calculations (e.g., Density Functional Theory, DFT) can be used to:

Search the conformational space to identify stable conformers (e.g., different chair and twist-boat forms). nih.gov

Calculate the relative energies, enthalpies, and free energies of these conformers to predict their populations at equilibrium. nih.gov

Predict geometric parameters and spectroscopic properties (like NMR chemical shifts) that can be compared with experimental data.

For this compound, computational studies would be invaluable for quantifying the energy difference between the two chair conformers. Such calculations would likely confirm a significant energy penalty for placing the bulky -CH₂NHBoc group in the axial position. Furthermore, these methods could explore the potential energy surface for non-chair conformations, determining whether a twist-boat conformer might be a stable, low-energy minimum for this specific substitution pattern, as has been observed for other bulky cis-1,4-disubstituted cyclohexanes. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Building Block for Biologically Active Molecules

The utility of Boc-1,4-cis-damch HCl as a synthetic intermediate is rooted in the properties of its core structure: the cis-1,4-diaminocyclohexane scaffold. Such scaffolds are classified as conformationally restricted diamines (CRDAs), which are highly sought after in drug design. lifechemicals.com The rigid nature of the cyclohexane (B81311) ring allows for the precise spatial arrangement of functional groups, which can significantly enhance the binding affinity and selectivity of a molecule for its biological target, such as a protein receptor or enzyme. lifechemicals.comnih.gov By reducing the number of possible conformations a molecule can adopt, the entropic penalty of binding is minimized, potentially leading to more potent compounds. lifechemicals.com

Utility in Peptide Synthesis and Modification

In the realm of peptide science, this compound is a valuable tool due to its mono-protected nature. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in Solid-Phase Peptide Synthesis (SPPS). peptide.comiris-biotech.de The primary function of the Boc group is to temporarily block the reactivity of one of the amino groups, allowing for selective functionalization of the other, free amino group.

The standard Boc-SPPS strategy involves the following cycle:

Coupling: The free primary amine of this compound can be coupled to the C-terminus of a growing peptide chain anchored to a solid resin, or an amino acid can be coupled to it.

Deprotection: The Boc group is subsequently removed to reveal a new primary amine. This step is typically accomplished under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The newly formed ammonium (B1175870) salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step. peptide.com

Elongation: The cycle is repeated by adding the next Boc-protected amino acid to elongate the peptide chain.

This process allows the diaminocyclohexane unit to be incorporated into a peptide sequence as a non-natural amino acid or a structural linker. This modification can introduce conformational constraints into an otherwise flexible peptide, potentially enhancing its stability against enzymatic degradation and locking it into a bioactive conformation necessary for receptor binding. nih.gov

| Protection Strategy | N-alpha Protection | Side-Chain Protection | Deprotection Condition (N-alpha) | Final Cleavage Condition | Orthogonality |

| Boc Chemistry | Boc (acid-labile) | Benzyl-based (acid-labile) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF) | Partial (Relies on different acid strengths) |

| Fmoc Chemistry | Fmoc (base-labile) | tert-Butyl-based (acid-labile) | Base (e.g., Piperidine) | Strong Acid (e.g., TFA) | Fully Orthogonal |

Development of Novel Therapeutic Agents in Research

The structural features of this compound are particularly advantageous for the discovery of new drugs targeting complex biological systems.

Many therapeutic targets, including G-protein coupled receptors (GPCRs), possess well-defined binding pockets where ligand conformation is critical for activation or inhibition. nih.govescholarship.orgescholarship.org The use of conformationally restricted scaffolds like cis-1,4-diaminocyclohexane is a powerful strategy to design ligands with high selectivity. lifechemicals.comnih.gov By starting with this compound, medicinal chemists can sequentially add different chemical moieties to the two amino groups. The rigid cyclohexane backbone ensures that these moieties are held in a specific spatial relationship defined by the cis (1a,4a or 1e,4e) geometry. This pre-organization reduces the conformational flexibility of the final molecule, favoring the adoption of a bioactive conformation that fits precisely into the receptor's binding site. nih.gov This approach has been successfully applied in the development of potent and selective inhibitors for enzymes such as Factor Xa, a key target in anticoagulation therapy, where derivatives of cis-diaminocyclohexane were explored. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the systematic modification of a lead compound to understand how different structural features impact its biological activity. The diaminocyclohexane scaffold is an excellent platform for conducting such studies. By keeping the core scaffold constant, researchers can vary the substituents on the amino groups to probe interactions with the biological target.

A clear example of the importance of the scaffold's stereochemistry comes from research on platinum-based anticancer agents. Studies comparing platinum complexes of cis- and trans-diaminocyclohexane (DACH) isomers have revealed significant differences in their biological profiles. The cis-1,4-DACH ligand forces the formation of a strained, seven-membered chelate ring with platinum, locking the cyclohexane in a unique boat conformation. elsevierpure.comnih.gov This contrasts with the more stable chair conformation adopted by the trans isomer. This structural difference profoundly affects how the complex forms adducts with DNA, its cytotoxicity, and its ability to overcome drug resistance. nih.govnih.gov

| Platinum Complex Ligand | Cyclohexane Conformation (in complex) | N-Pt-N Angle | Antitumor Activity Profile |

| cis-1,4-DACH | Locked Twist-Boat | Expanded (~98-100°) | Active against cisplatin-resistant cell lines, distinct spectrum of activity. nih.gov |

| trans-1,2-DACH (in Oxaliplatin) | Chair | ~93° | Active, but different resistance profile. nih.gov |

| cis-1,2-DACH | Chair (one axial, one equatorial N) | ~90° | Lower activity due to steric hindrance and slower DNA adduct formation. nih.gov |

These findings underscore how the defined stereochemistry of the cis-1,4-diamino core, provided by precursors like this compound, is a critical variable that can be systematically studied to optimize the therapeutic properties of a drug candidate.

Application in Coordination Chemistry for Ligand and Catalyst Development

Upon removal of the Boc protecting group, the resulting cis-1,4-diaminomethylcyclohexane becomes an excellent bidentate ligand capable of coordinating with a wide range of transition metals. While the trans-1,2-diaminocyclohexane isomer is more famous for its role in creating seminal catalysts like the Jacobsen epoxidation catalyst, other isomers, including the cis-1,2 and trans-1,4 derivatives, have also been successfully used to develop ligands for asymmetric catalysis. acs.orgrsc.orgresearchgate.net

The principle relies on attaching chiral or pro-chiral groups to the diamine scaffold. The rigid cyclohexane backbone then transmits the stereochemical information to the metal center, creating a well-defined chiral environment. This environment forces reactants to approach the metal from a specific direction, leading to the preferential formation of one enantiomer of the product over the other.

Ligands derived from diaminocyclohexanes have been complexed with metals such as manganese, rhodium, titanium, and aluminum to catalyze a variety of asymmetric reactions, including:

Asymmetric hydrogenation of ketones and imines nih.govrsc.org

Asymmetric Michael additions rsc.org

Asymmetric cyclopropanation acs.org

For example, tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used to create manganese(I) complexes that catalyze the asymmetric hydrogenation of ketones with good activity and enantioselectivity (up to 85% enantiomeric excess). nih.govresearchgate.net The use of the cis-1,4-diamine scaffold offers a different geometric constraint, providing chemists with another tool to fine-tune the steric and electronic properties of the catalyst to improve its performance in a desired chemical transformation.

Advanced Research Avenues and Future Directions for Boc 1,4 Cis Diaminomethylcyclohexane Hydrochloride

Integration into Bioconjugation Methodologies

The presence of a free primary amine and a protected secondary amine makes Boc-1,4-cis-damch HCl a valuable tool in the field of bioconjugation. The differential reactivity of the two amino groups allows for sequential and controlled conjugation to biomolecules.

Key Research Findings:

Orthogonal Protection Strategy: The Boc protecting group provides an orthogonal handle for selective deprotection and subsequent modification. This allows for a two-step conjugation process where the primary amine can be reacted first, followed by deprotection of the Boc group and reaction of the newly freed secondary amine.

Linker and Spacer Technology: The cyclohexane (B81311) ring offers a rigid and well-defined spacer, which can be advantageous in maintaining the distance and orientation between two conjugated molecules. This is particularly relevant in the construction of antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), where precise spatial arrangement is crucial for activity.

Scaffold for Complex Bioconjugates: The di-functional nature of the molecule allows it to act as a central scaffold for the assembly of more complex bioconjugates, incorporating targeting moieties, therapeutic payloads, and imaging agents.

Interactive Data Table: Potential Bioconjugation Applications

| Application Area | Potential Role of this compound | Rationale |

| Antibody-Drug Conjugates (ADCs) | As a linker to connect the antibody to the cytotoxic drug. | The rigid cyclohexane core can help control the drug-to-antibody ratio and improve pharmacokinetic properties. |

| PROTACs | As a linker to connect the target protein binder and the E3 ligase binder. | The defined stereochemistry of the cis-isomer can influence the spatial orientation of the two binding moieties, impacting ternary complex formation and degradation efficiency. |

| Peptide and Oligonucleotide Conjugation | To introduce a branching point or to attach labels and delivery vehicles. | The primary amine can be readily coupled to carboxylic acids on peptides or modified oligonucleotides. |

| Surface Immobilization | To functionalize surfaces for the capture of biomolecules. | The primary amine can be used for covalent attachment to activated surfaces. |

Exploration in Materials Science and Polymer Chemistry Research

The di-functional nature of this compound also lends itself to applications in materials science and polymer chemistry, where it can be used as a monomer or a cross-linking agent to create novel polymers with tailored properties.

Key Research Findings:

Monomer for Polyamide and Polyurea Synthesis: After deprotection of the Boc group, the resulting diamine can be used as a monomer in condensation polymerization reactions to form polyamides or polyureas. The cis-stereochemistry of the cyclohexane ring will influence the polymer chain's conformation and packing, potentially leading to materials with unique thermal and mechanical properties.

Cross-linking Agent: The diamine can be used to cross-link existing polymer chains, thereby modifying their properties such as stiffness, swelling behavior, and thermal stability.

Functionalization of Materials: The primary amine can be used to graft the molecule onto the surface of materials, introducing a protected amine that can be later deprotected and further functionalized. This is a strategy to create materials with tunable surface properties.

Interactive Data Table: Potential Polymer and Material Applications

| Application Area | Potential Role of this compound | Potential Material Properties |

| High-Performance Polymers | As a monomer for the synthesis of novel polyamides and polyimides. | The rigid cyclohexane unit may enhance thermal stability and mechanical strength. |

| Hydrogels | As a cross-linking agent for hydrophilic polymers. | The cis-conformation could influence the network structure and swelling properties. |

| Functional Coatings | For the surface modification of materials to introduce amine functionalities. | Can be used to create surfaces with controlled wettability, adhesion, or biocompatibility. |

| Membranes for Separations | As a component in the active layer of separation membranes. | The defined pore size and chemical functionality could be tailored for specific separation applications. |

Development of Analogues and Derivatives for Enhanced Research Applications

This compound serves as a valuable starting material for the synthesis of a wide range of analogues and derivatives with potentially enhanced or novel biological activities. The cyclohexane scaffold provides a rigid framework upon which various functional groups can be installed with precise stereochemical control.

Key Research Findings:

Scaffold for Combinatorial Libraries: The molecule is an ideal scaffold for the creation of combinatorial libraries of compounds for drug discovery screening. The primary amine and the protected secondary amine can be independently functionalized with a diverse set of building blocks.

Introduction of Pharmacophores: The cyclohexane ring can be further functionalized with various pharmacophoric groups to explore structure-activity relationships (SAR). For example, hydroxyl, carboxyl, or aromatic groups could be introduced to interact with specific biological targets.

Stereochemical Control: The cis-stereochemistry is a key feature that can be exploited to design molecules with specific three-dimensional shapes to fit into the binding sites of proteins or other biological macromolecules. The development of the corresponding trans-isomers and comparison of their biological activities can provide valuable insights into the importance of stereochemistry for a given biological effect. Research on the trans-isomer, Boc-1,4-trans-diaminocyclohexane HCl, has shown its utility in pharmaceutical development and bioconjugation. chemimpex.com

Interactive Data Table: Strategies for Analogue and Derivative Development

| Modification Strategy | Potential Outcome | Research Application |

| Derivatization of the Primary Amine | Introduction of diverse functional groups (amides, sulfonamides, ureas). | Exploration of structure-activity relationships (SAR) for specific biological targets. |

| Deprotection and Derivatization of the Secondary Amine | Creation of unsymmetrically disubstituted cyclohexane derivatives. | Development of bifunctional molecules for applications such as PROTACs. |

| Modification of the Cyclohexane Ring | Introduction of substituents (e.g., hydroxyl, alkyl, aryl groups). | Fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. |

| Synthesis of Stereoisomers | Comparison of the biological activity of cis and trans isomers. | Understanding the role of stereochemistry in molecular recognition and biological activity. |

Future Directions in Target Identification and Mechanism of Action Research

While this compound is primarily a building block, its derivatives have the potential to exhibit interesting biological activities. Future research will likely focus on identifying the biological targets of these new molecules and elucidating their mechanisms of action.

Key Research Findings:

Phenotypic Screening: High-throughput phenotypic screening of libraries of derivatives of this compound could identify compounds with interesting cellular effects, such as anti-proliferative, anti-inflammatory, or anti-microbial activity.

Target Deconvolution: Once a hit compound is identified, various techniques can be employed to identify its molecular target. These include affinity chromatography, chemical proteomics, and computational modeling.

Mechanism of Action Studies: After target identification, detailed biochemical and cell-based assays will be necessary to understand how the compound modulates the function of its target and the downstream cellular consequences. The study of various cyclohexane derivatives has revealed a wide range of biological activities, including anticancer and antimicrobial properties, suggesting that derivatives of this compound could also interact with important biological targets. cabidigitallibrary.org

Interactive Data Table: Approaches for Target Identification and MOA Studies

| Research Approach | Description | Potential Insights |

| Affinity-based Probes | Synthesis of derivatives containing a tag (e.g., biotin, alkyne) for pull-down experiments. | Identification of binding proteins from cell lysates. |

| Computational Docking | In silico screening of compound libraries against known protein structures. | Prediction of potential biological targets and binding modes. |

| Genetic and Genomic Approaches | Using techniques like CRISPR screening to identify genes that modulate sensitivity to the compound. | Elucidation of the cellular pathways affected by the compound. |

| Biochemical and Biophysical Assays | Direct measurement of the interaction between the compound and a purified target protein. | Confirmation of target engagement and determination of binding affinity. |

Q & A

Q. Q1. What are the standard protocols for synthesizing and characterizing Boc-1,4-cis-damch HCl, and how can researchers ensure reproducibility?

- Methodological Answer :

Synthesis typically involves protecting-group strategies (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive intermediates during cyclization. Key steps include:- Synthesis : Use high-purity reagents and controlled reaction conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions.

- Characterization : Employ NMR (¹H/¹³C), HPLC, and mass spectrometry for structural confirmation. For purity, use elemental analysis and chromatographic methods (e.g., >95% purity threshold) .

- Documentation : Provide detailed experimental procedures, including solvent ratios, reaction times, and purification steps, in supplementary materials to enable replication .

Q. Q2. How should researchers design experiments to validate the stability of this compound under varying physiological conditions?

- Methodological Answer :

Design stress-test experiments to assess stability:- pH Variations : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UV-Vis or LC-MS over 24–72 hours.

- Temperature Sensitivity : Perform accelerated stability studies (e.g., 40°C, 75% RH) and compare degradation profiles to ambient conditions.

- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Report deviations ≥10% as significant .

Advanced Research Questions

Q. Q3. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

Contradictions often arise from bioavailability or metabolic differences. Address these by:- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite identification (e.g., using radiolabeled compounds).

- Mechanistic Studies : Compare receptor binding affinity (e.g., SPR assays) in isolated systems vs. whole-organism models.

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., protein binding in serum) .

Q. Q4. How can researchers integrate this compound’s anti-inflammatory mechanisms (e.g., FPR2/ALX modulation) into broader therapeutic frameworks?

- Methodological Answer :

- Pathway Mapping : Use transcriptomics (RNA-seq) to identify downstream targets (e.g., LXA4 upregulation in sepsis models).

- Combination Therapy : Test synergies with antibiotics or immunomodulators in co-culture assays.

- Preclinical Validation : Employ murine sepsis models to correlate neutrophil migration (BAL analysis) with survival rates. In one study, Boc-1 increased survival by 40% via reduced bacterial dissemination .

Q. Q5. What methodologies are recommended for addressing conflicting structural data (e.g., cis/trans isomerism) in this compound derivatives?

- Methodological Answer :

- Crystallography : Resolve ambiguities with single-crystal X-ray diffraction.

- Dynamic NMR : Monitor isomerization rates under physiological temperatures.

- Computational Modeling : Use DFT calculations to compare energy barriers for cis/trans interconversion .

Methodological Best Practices

Q. Q6. How should researchers document and present complex datasets (e.g., dose-response curves) for this compound in publications?

- Methodological Answer :

- Visualization : Use non-overlapping dose-response curves with error bars (SEM) and EC₅₀/IC₅₀ annotations.

- Supplementary Data : Provide raw datasets (e.g., Excel files) for independent validation.

- Avoid Redundancy : Summarize trends in the main text; detailed statistical analyses (e.g., ANOVA tables) belong in supplements .

Q. Q7. What criteria should guide the selection of primary literature for benchmarking this compound’s efficacy against existing compounds?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed journals with impact factors >3.0 and studies reporting negative controls.

- Data Relevance : Focus on studies with comparable experimental models (e.g., murine sepsis for anti-inflammatory activity).

- Critical Appraisal : Assess sample sizes, blinding, and reproducibility rates. Exclude studies lacking elemental analysis for purity .

Contradiction and Innovation

Q. Q8. How can researchers reconcile discrepancies in reported biological half-lives of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability.

- Standardized Protocols : Adopt OECD guidelines for pharmacokinetic studies to harmonize methodologies.

- Machine Learning : Train models to predict half-life based on physicochemical properties (e.g., logP, polar surface area) .

Q. Q9. What novel experimental approaches could elucidate this compound’s off-target effects in complex biological systems?

- Methodological Answer :

Data Integrity and Reproducibility

Q. Q10. What steps are critical for ensuring the reproducibility of this compound’s reported bioactivity in independent labs?

- Methodological Answer :

- Reagent Traceability : Source compounds from vendors providing batch-specific COAs (e.g., Sigma-Aldrich).

- Protocol Harmonization : Share detailed SOPs via platforms like protocols.io .

- Blinded Replication : Collaborate with third-party labs to validate key findings without bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.